Enhanced CNS Drug-Likeness: Computed TPSA Advantage vs. Unsubstituted Phenylsulfonyl Piperazine Analog
The topological polar surface area (TPSA) of 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyrazine is computed as 74.8 Ų, which lies within the optimal range (<90 Ų) for passive blood-brain barrier penetration [1]. In contrast, unsubstituted benzenesulfonyl piperazine analogs bearing an additional hydrogen-bond donor (e.g., 4-(pyrazin-2-yl)piperazine-1-sulfonamide) exhibit TPSA values exceeding 85–90 Ų, reducing their predicted CNS penetration efficiency [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) as predictor of BBB permeability |
|---|---|
| Target Compound Data | 74.8 Ų (PubChem computed) |
| Comparator Or Baseline | 4-(Pyrazin-2-yl)piperazine-1-sulfonamide: estimated TPSA >85 Ų (presence of additional H-bond donor from sulfonamide NH) |
| Quantified Difference | Minimum 10–15 Ų lower TPSA for target compound |
| Conditions | Computed property (Cactvs 3.4.8.24 / PubChem release 2025.09.15) |
Why This Matters
Lower TPSA predicts superior passive CNS penetration, making this compound a more suitable starting point for neuroscience target screening than sulfonamide analogs.
- [1] PubChem Compound Summary for CID 18144516, 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)pyrazine. Computed Properties section. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005; 2(4): 541-553. View Source
